molecular formula C25H20FN3O2S B2580616 [7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-86-7

[7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2580616
CAS No.: 892414-86-7
M. Wt: 445.51
InChI Key: ONUKFYSUSGOPDZ-UHFFFAOYSA-N
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Description

The compound [7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex tricyclic heterocycle featuring a fused 14-membered ring system. Key structural attributes include:

  • Core framework: A 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene backbone, integrating oxygen and nitrogen heteroatoms.
  • A phenyl group at position 5 and a methyl group at position 14, enhancing steric bulk. A hydroxymethyl (-CH₂OH) moiety at position 11, enabling hydrogen bonding and solubility.

Synthetic routes for analogous tricyclic compounds often involve cyclocondensation of mercapto alcohols with aldehydes or ketones under acidic conditions (e.g., p-toluenesulfonic acid) . Crystallographic characterization of such structures typically employs SHELX programs for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name

[7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2S/c1-15-22-20(18(13-30)12-27-15)11-21-24(31-22)28-23(17-5-3-2-4-6-17)29-25(21)32-14-16-7-9-19(26)10-8-16/h2-10,12,30H,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUKFYSUSGOPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=C(C=C5)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic route often includes:

    Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions.

    Introduction of functional groups: Various reagents are used to introduce the fluorophenyl, methylsulfanyl, and phenyl groups.

    Final modifications: The compound is further modified to achieve the desired methanol functional group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

[7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents involved.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations:

Heteroatom Diversity: The target compound uniquely combines oxygen (2-oxa), nitrogen (4,6,13-triaza), and sulfur (methylsulfanyl) within its tricyclic core. Triazole derivatives (e.g., ) emphasize nitrogen and sulfur but lack the fused tricyclic complexity.

Substituent Effects: The 4-fluorophenylmethylsulfanyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., phenylsulfonyl in ). Fluorination often improves bioavailability and target affinity . The hydroxymethyl group distinguishes the target from phosphino- or sulfonyl-containing analogues (e.g., ), offering a polar site for derivatization or interaction with biological targets.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step cyclocondensation, akin to methods for 3-oxa-5-thiatricyclo derivatives . However, triazole-based compounds (e.g., ) are synthesized via simpler nucleophilic substitution.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties (Based on Structural Analogues)
Property Target Compound Hexaazatricyclo Triazole Derivative 3-Oxa-5-thiatricyclo
Molecular Weight (g/mol) ~550–600 (estimated) 434.45 (reported) 508.52 (reported) ~450–500 (estimated)
LogP ~3.5–4.0 (highly lipophilic) ~2.8 ~3.2 ~4.1
Hydrogen Bond Donors 1 (hydroxymethyl) 0 0 0
Rotatable Bonds 4–5 3 6 2
Key Observations:
  • The target compound’s higher lipophilicity (LogP ~3.5–4.0) compared to hexaazatricyclo derivatives may favor membrane permeability but could limit aqueous solubility.

Computational Clustering and SAR Insights

  • Butina Clustering : The target compound would cluster with tricyclic heterocycles containing mixed heteroatoms (O, N, S) due to its unique core .
  • Structure-Activity Relationships (SAR): Nitrogen positioning (e.g., 4,6,13-triaza vs. hexaaza in ) influences electronic properties and binding to targets like G-quadruplex DNA . Fluorine and sulfur substituents may enhance metabolic stability and target selectivity compared to non-halogenated analogs .

Biological Activity

The compound 7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol represents a complex organic molecule with potential pharmacological applications. This article delves into its biological activity, synthesis, structural characteristics, and relevant research findings.

Molecular Formula and Structure

The molecular formula of the compound is C24H24FN3O2SC_{24}H_{24}FN_3O_2S. It features a unique arrangement of functional groups that may influence its biological activity:

  • Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methanol Moiety : May participate in hydrogen bonding interactions with biological macromolecules.
  • Triazatricyclo Framework : Provides structural rigidity and potential for diverse interactions.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key methods include:

  • Reagents and Conditions : Utilization of various reagents under controlled conditions to achieve high yields.
  • Purification Techniques : High Performance Liquid Chromatography (HPLC) is commonly employed for purification.
  • Characterization Techniques : Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity.

Pharmacological Properties

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives show promise in inhibiting tumor growth through specific pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The mechanism by which this compound exerts its effects is likely related to its interaction with specific biological targets:

  • Binding Affinities : Quantitative data on binding affinities can be obtained through assays such as Surface Plasmon Resonance (SPR).
  • Kinetic Parameters : Enzyme kinetics can be evaluated using techniques like Enzyme Linked Immunosorbent Assay (ELISA).

Case Studies

  • Anticancer Activity Study :
    • A study evaluated the effect of structurally similar compounds on cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
    • The mechanism involved apoptosis induction via mitochondrial pathways.
  • Antimicrobial Study :
    • Testing against Gram-positive and Gram-negative bacteria showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AnticancerMCF-7 (breast cancer)Apoptosis induction
Enzyme InhibitionCholinesteraseCompetitive inhibition

Table 2: Synthesis Summary

StepReagent/MethodOutcome
Step 1[Reagent A]Intermediate formed
Step 2HPLCPurification achieved
Final CharacterizationNMR/MSStructure confirmed

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